Lesogaberan hydrochloride, also known as AZD-3355, is a synthetic compound developed primarily as a GABA B receptor agonist. It was initially investigated for its potential in treating gastroesophageal reflux disease and has recently been repositioned for the treatment of non-alcoholic steatohepatitis. The compound is characterized by its selective action on GABA B receptors, which are crucial in various physiological processes including modulation of neurotransmission and regulation of motor functions.
The synthesis of Lesogaberan hydrochloride involves several chemical transformations starting from readily available precursors. The stereoselective synthesis includes:
The synthesis process may involve the use of protecting groups to ensure selectivity during reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product.
Lesogaberan hydrochloride has a complex molecular structure characterized by multiple chiral centers. Its molecular formula is C₁₃H₁₈ClN₃O₃S, reflecting its diverse functional groups which contribute to its pharmacological activity.
Lesogaberan hydrochloride participates in various chemical reactions typical for GABA B receptor agonists, including:
Research indicates that Lesogaberan's binding affinity is high, with an effective concentration (EC50) of approximately 8.6 nM for human recombinant GABA B receptors . This high affinity suggests potent activity at low concentrations.
Lesogaberan exerts its therapeutic effects through agonistic action at GABA B receptors. Activation of these receptors leads to:
Clinical data support that Lesogaberan significantly reduces acid reflux episodes and increases lower esophageal sphincter pressure, demonstrating its efficacy in treating gastroesophageal reflux disease .
Lesogaberan hydrochloride has several scientific uses:
Lesogaberan hydrochloride (AZD3355 hydrochloride) is synthesized via stereoselective routes to exclusively produce the pharmacologically active R-enantiomer. The foundational approach involves chiral resolution starting from racemic precursors or asymmetric synthesis using enantioselective catalysts. A documented pathway begins with the conversion of dl-serine into a key α-fluoro-β-amino ester intermediate (Compound 184), achieved through fluorination under controlled conditions to retain stereochemical integrity. Subsequent reduction using lithium borohydride (LiBH₄) yields the corresponding alcohol (Compound 185), followed by hydrogenolytic removal of the benzyl (Bn) protecting group with palladium on carbon (Pd/C) catalysis. tert-Butoxycarbonyl (Boc) protection then furnishes carbamate 186. Critical stereochemical control is introduced at the stage where the alcohol intermediate undergoes Appel iodination with triphenylphosphine and iodine, generating alkyl iodide 187 with inversion of configuration. The final phosphinic acid moiety is installed via reaction with bis(trimethylsilyl) phosphonite, followed by Boc deprotection using ion-exchange chromatography to yield enantiomerically pure R-Lesogaberan [1] [7]. Alternative industrial routes employ chiral auxiliaries or enzymatic resolution to achieve enantiomeric excess (>99% ee), essential for optimal GABAB receptor binding [4].
The synthesis hinges on structurally unique intermediates that enable precise pharmacophore assembly:
Table 1: Key Intermediates in Lesogaberan Synthesis
Intermediate | Chemical Structure | Role in Synthesis | Key Transformation |
---|---|---|---|
α-Fluoro-β-amino ester | F-CH(NH-Bn)-CH₂-COOR | Chiral scaffold with fluorine & nitrogen functionality | Reduction to alcohol; Bn deprotection |
Alkyl iodide | I-CH₂-CHF-CH₂-N(Boc)₂ | Electrophile for P–C bond formation | Arbuzov reaction with phosphite |
Phosphinic acid precursor | (RO)₂P(=O)-CH₂-CHF-CH₂-NH₂ | Protected Lesogaberan core | Acid hydrolysis / Deprotection |
Systematic SAR studies of 3-aminopropylphosphinic acids reveal stringent requirements for GABAB agonism:
Table 2: SAR of Key Lesogaberan Analogues
Structural Modification | Affinity (Kᵢ or EC₅₀) | Receptor Activity | Rationale |
---|---|---|---|
R-Lesogaberan (P(=O)(OH)H, F) | 5.1 nM (rat GABAB) | Full agonist | Optimal fit in orthosteric site |
S-Lesogaberan | >1 μM | Weak partial agonist | Stereochemical mismatch |
Des-fluoro analogue | 98 nM | Partial agonist | Loss of dipole & conformational control |
Carboxylate bioisostere | 850 nM | Antagonist | Altered charge distribution |
Methylphosphinate (P(=O)(OH)CH₃) | 210 nM | Partial agonist | Steric bulk disrupts H-bond network |
Strategic modifications refined Lesogaberan’s receptor engagement:
Lesogaberan’s EC₅₀ of 8.6 nM at human recombinant GABAB receptors underscores the success of these optimizations, combining phosphinic acid bioisosterism, fluorine stereoelectronics, and stereochemical precision to achieve sub-nanomolar affinity [5].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3